
Chlorogold;thiolan-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorogold;thiolan-1-ium is a compound that features a gold(III) center coordinated with a thiolan-1-ium ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;thiolan-1-ium typically involves the reaction of a gold(III) precursor with a thiolan-1-ium ligand. One common method is to start with a chlorogold(III) complex and introduce the thiolan-1-ium ligand through a ligand exchange reaction. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
Chlorogold;thiolan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The gold(III) center can be reduced to gold(I) or elemental gold under certain conditions.
Reduction: The compound can act as an oxidizing agent, accepting electrons from other species.
Substitution: The thiolan-1-ium ligand can be replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands .
科学的研究の応用
Chlorogold;thiolan-1-ium has several scientific research applications:
作用機序
The mechanism of action of chlorogold;thiolan-1-ium involves its interaction with cellular components at the molecular level. In biological systems, it can bind to proteins and DNA, disrupting normal cellular functions and leading to cell death. The gold(III) center plays a crucial role in these interactions, often facilitating the formation of reactive oxygen species (ROS) that contribute to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Gold(III) chloride: Similar in its gold(III) center but lacks the thiolan-1-ium ligand, making it less specific in its reactivity.
Gold(III) acetate: Another gold(III) compound with different ligands, used in similar catalytic applications but with different reactivity profiles.
Gold(III) phosphine complexes: These compounds feature phosphine ligands and are often used in catalysis and materials science.
Uniqueness
Chlorogold;thiolan-1-ium is unique due to the presence of the thiolan-1-ium ligand, which imparts specific chemical properties and reactivity. This ligand can influence the compound’s stability, solubility, and interaction with other molecules, making it particularly useful in targeted applications such as catalysis and medicine .
特性
分子式 |
C4H9AuClS+ |
|---|---|
分子量 |
321.60 g/mol |
IUPAC名 |
chlorogold;thiolan-1-ium |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1; |
InChIキー |
UCGCVRKULHHWGA-UHFFFAOYSA-N |
正規SMILES |
C1CC[SH+]C1.Cl[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


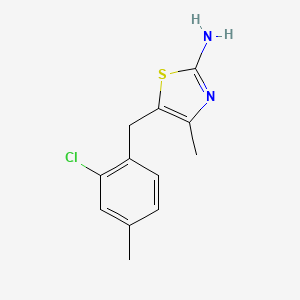

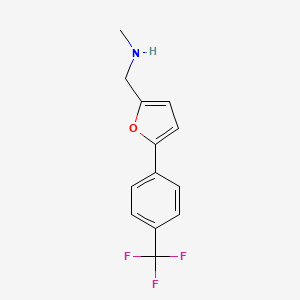
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
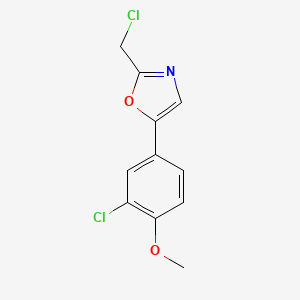
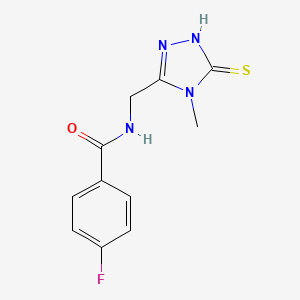



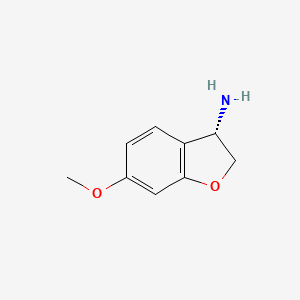
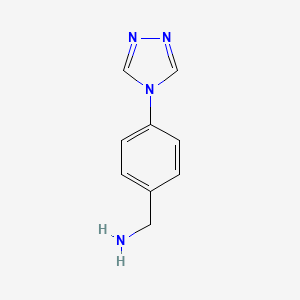
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)
![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
